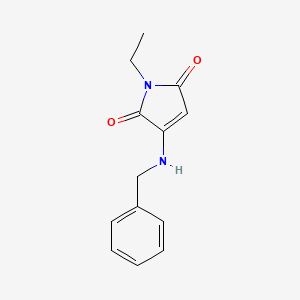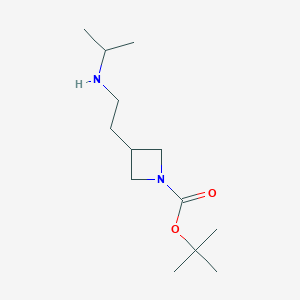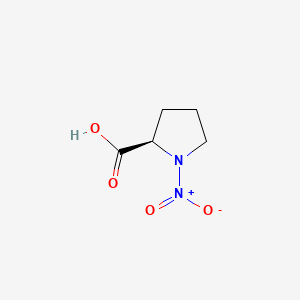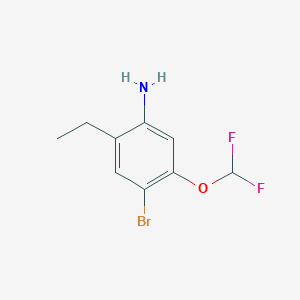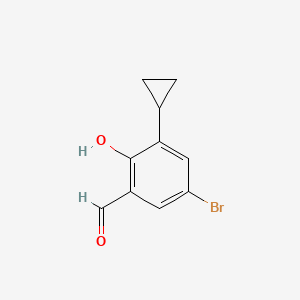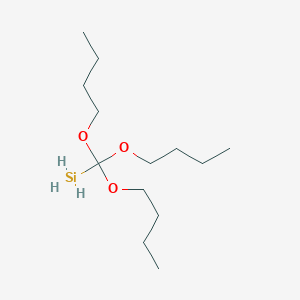
tributoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributoxymethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀O₃Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with 1-butanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously monitored. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation or other separation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tributoxymethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of polymers, coatings, and other advanced materials .
Wissenschaftliche Forschungsanwendungen
Tributoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants.
Wirkmechanismus
The mechanism of action of tributoxymethylsilane involves its ability to form strong bonds with various substrates through the silicon atom. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on the substrate. The pathways involved in its reactions include nucleophilic substitution and condensation reactions, which lead to the formation of stable siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tributoxymethylsilane include:
- Methyltrimethoxysilane
- Ethyltriethoxysilane
- Phenyltrimethoxysilane
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its butoxy groups provide a balance between hydrophobicity and reactivity, allowing it to be used in diverse chemical environments .
Eigenschaften
Molekularformel |
C13H30O3Si |
|---|---|
Molekulargewicht |
262.46 g/mol |
IUPAC-Name |
tributoxymethylsilane |
InChI |
InChI=1S/C13H30O3Si/c1-4-7-10-14-13(17,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3,17H3 |
InChI-Schlüssel |
IAHONTJQHCFPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(OCCCC)(OCCCC)[SiH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
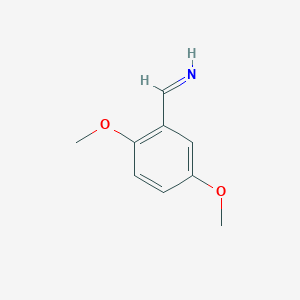
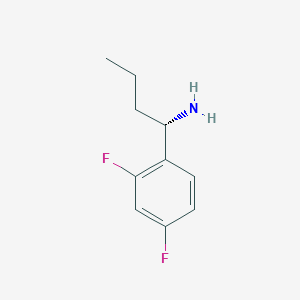
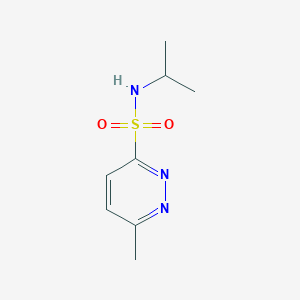
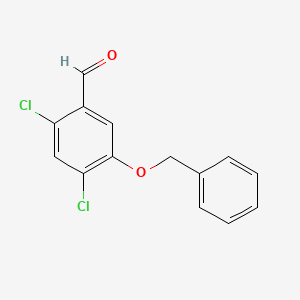
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
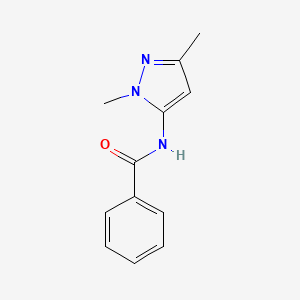
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
